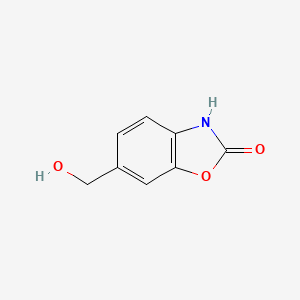

2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

Beschreibung

2(3H)-Benzoxazolone is a heterocyclic scaffold widely recognized as a "privileged structure" in medicinal chemistry due to its versatility for chemical modifications and diverse biological activities .

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBVOKQMQOBLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and subsequent cyclization to form the benzoxazolone ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to modify the benzoxazolone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Reduced benzoxazolone derivatives.

Substitution: Various substituted benzoxazolone derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2(3H)-Benzoxazolone, 6-(hydroxymethyl)- possesses a molecular formula of and a molar mass of 165.15 g/mol. The compound features a hydroxymethyl group at the sixth position of the benzoxazolone ring, which enhances its solubility and biological activity compared to its analogs.

Medicinal Chemistry

Research indicates that 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- may exhibit anti-inflammatory and antimicrobial properties. The compound's interactions with biological targets suggest its potential as a therapeutic agent in treating various conditions:

- Anti-inflammatory Activity : Preliminary studies show that this compound may modulate enzymes involved in inflammatory pathways, making it a candidate for further pharmacological exploration.

- Antimicrobial Properties : The compound has been screened for activity against various bacterial strains, demonstrating notable efficacy against both gram-positive and gram-negative bacteria .

Synthesis of Derivatives

The versatility in synthesizing derivatives of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- allows for the exploration of compounds with enhanced biological activities. Various synthetic methods have been documented, facilitating the development of new derivatives that may possess improved pharmacological profiles.

Case Study 1: Cytotoxicity Testing

A study investigated the cytotoxic effects of Mannich bases derived from 2(3H)-Benzoxazolone on breast cancer cell lines (MCF-7 and M4A4). The results indicated that certain derivatives exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action and potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

In another study, derivatives of 2(3H)-Benzoxazolone were tested against various microbial strains. The findings highlighted that specific modifications to the benzoxazolone structure could enhance antimicrobial effectiveness, suggesting pathways for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoxazolone ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 2(3H)-benzoxazolone derivatives are highly dependent on substituent type, position, and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of 2(3H)-Benzoxazolone and Their Properties

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in compound 1 (Table 1) enhances cytotoxicity and carbonic anhydrase (CA) inhibition, likely due to increased electrophilicity and binding affinity . MBOA’s methoxy group is critical in plant defense mechanisms . Halogenation: Chloro and bromo substituents (e.g., 5-chloro, 6-bromoacetyl) improve enzyme inhibition and cytotoxicity, possibly via halogen bonding with biological targets .

Synthetic Flexibility

- The 6th position is highly amenable to modification. For example:

- Claisen-Schmidt Reaction: Used to synthesize chalcone derivatives with propenoyl groups, yielding potent cytotoxic agents .

- Mannich Reaction: Introduces aminomethyl groups at the 3rd nitrogen, enhancing hydrophilicity and bioactivity .

Enzyme Inhibition Profiles Carbonic Anhydrase (CA): The trifluoromethyl chalcone derivative (compound 1) inhibits hCA I/II isoforms with Ki values <1 µM, outperforming non-fluorinated analogs . Acetylcholinesterase (AChE): 5-Chloro derivatives show moderate AChE inhibition (IC50 = 4.3 µM), while hydroxymethyl derivatives may lack this activity due to reduced electrophilicity .

Cytotoxicity Mechanisms

- Chalcone derivatives (e.g., compound 1) induce apoptosis via mitochondrial pathways, with potency-selectivity expression (PSE) values correlating with substituent hydrophobicity .

- Piperazine-modified Mannich bases exhibit enhanced cytotoxicity against cancer cell lines, suggesting synergistic effects from nitrogen-containing side chains .

Structural and Electronic Considerations

- Position 6 vs. Position 5: Substitutions at the 6th position (e.g., hydroxymethyl, acetyl) generally yield stronger cytotoxic and enzyme inhibitory activities than those at the 5th position, likely due to better alignment with target active sites .

- Hydrogen Bonding: The hydroxymethyl group may form hydrogen bonds with residues like Arg207 (observed in caspase-3 docking studies), enhancing binding affinity .

Biologische Aktivität

2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is a heterocyclic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting significant findings from various studies.

- IUPAC Name: 6-(hydroxymethyl)-3H-1,3-benzoxazol-2-one

- Molecular Weight: 165.15 g/mol

- Chemical Structure: The compound features a benzoxazolone core with a hydroxymethyl substituent at the 6-position, which enhances its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- typically involves the cyclization of 2-aminophenol with formaldehyde under basic conditions. The hydroxymethyl group can be introduced through hydroxymethylation reactions. Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various Gram-negative bacterial strains using disk diffusion methods. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against MCF-7 breast cancer cells and other cancer lines. The cytotoxicity was assessed using MTT assays, revealing that the compound induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion | Effective against Gram-negative bacteria |

| Cytotoxicity | MTT assay | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Carrageenin-induced paw edema | Significant reduction in inflammation |

The biological activity of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is attributed to its ability to form hydrogen bonds with biological macromolecules and engage in π-π interactions with aromatic residues in proteins. This interaction enhances binding affinity to various molecular targets, influencing cellular functions such as apoptosis and inflammation regulation .

Case Studies

- Anticancer Research : A study investigated the effects of synthesized benzoxazolone derivatives on MCF-7 cells. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis via caspase-dependent pathways .

- Anti-inflammatory Effects : In another study, the compound was tested for anti-inflammatory activity using a carrageenin-induced paw edema model in mice. The results showed a considerable reduction in edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Related Compounds

The unique structural features of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- distinguish it from similar compounds such as benzoxazolone and hydroxymethylfurfural. While benzoxazolone lacks the hydroxymethyl group, which is critical for enhanced biological interactions, hydroxymethylfurfural has a different core structure that limits its pharmacological versatility.

Table 2: Comparison of Structural Features

| Compound | Core Structure | Hydroxymethyl Group | Biological Activity |

|---|---|---|---|

| 2(3H)-Benzoxazolone | Benzoxazolone | Present | Antimicrobial, Anticancer |

| Benzoxazolone | Benzoxazolone | Absent | Limited |

| Hydroxymethylfurfural | Furfural | Present | Different properties |

Q & A

Basic: What are the optimized synthetic routes for 6-(hydroxymethyl)-2(3H)-benzoxazolone, and how do reaction conditions influence yield?

Answer:

The synthesis of 6-(hydroxymethyl)-2(3H)-benzoxazolone derivatives typically involves reductive amination or nucleophilic substitution. For example, nitro-to-amine reduction using SnCl₂·2H₂O in ethanol under acidic conditions (6 N HCl) yields 6-amino derivatives, which can be further functionalized . A general method for 3-substituted benzoxazolones includes coupling with triazole or thiadiazole moieties via [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-ylmethyl groups, requiring reflux in anhydrous solvents like THF . Key variables affecting yield include:

- pH control : Adjusting to pH 10–11 post-reduction minimizes side reactions .

- Solvent choice : Ethanol or THF improves solubility of intermediates.

- Catalyst efficiency : SnCl₂ achieves >90% reduction efficiency but requires stoichiometric amounts .

Basic: Which spectroscopic techniques are most effective for characterizing 6-(hydroxymethyl)-2(3H)-benzoxazolone derivatives?

Answer:

Advanced NMR techniques (e.g., ¹H, ¹³C, DEPT, HSQC, HMBC) are critical for confirming regiochemistry and substituent orientation. For instance, lanthanide shift reagents like Eu(fod)₃ enhance signal resolution in crowded spectra, particularly for hydroxymethyl and aromatic protons . UV-Vis spectroscopy (λmax 320–400 nm) identifies π→π* transitions in conjugated systems, such as chalcone-functionalized derivatives . FT-IR confirms carbonyl (C=O, ~1750 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups. Mass spectrometry (HRMS/ESI) validates molecular ion peaks and fragmentation patterns .

Basic: What in vitro assays are recommended for preliminary pharmacological screening of this compound?

Answer:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .

- Anti-Alzheimer activity : Acetylcholinesterase (AChE) inhibition assays with donepezil as a positive control .

- Apoptosis induction : Caspase-3 activation assays via fluorometric substrates (e.g., DEVD-AMC) .

- Antioxidant potential : DPPH radical scavenging assays to evaluate ROS neutralization .

Advanced: How do structural modifications at the 3-position of the benzoxazolone core influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the 6-position enhance cytotoxicity by increasing electrophilicity and DNA intercalation .

- Hydroxymethyl vs. methyl : The hydroxymethyl group improves solubility and hydrogen-bonding interactions with targets like caspase-3, increasing apoptotic activity by ~30% compared to methyl analogs .

- Heterocyclic extensions : Thiazepane or triazole rings at the 3-position (e.g., 3-(thiazepan-4-yl) derivatives) enhance blood-brain barrier penetration, critical for CNS-targeted therapies .

Advanced: What computational strategies are used to predict target interactions of 6-(hydroxymethyl)-2(3H)-benzoxazolone derivatives?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to caspase-3 (PDB: 3DEI) or AChE (PDB: 4EY7). Hydroxymethyl groups show hydrogen bonding with Arg64 and Asp62 in caspase-3 .

- QSAR models : CoMFA/CoMSIA analyses correlate logP and polar surface area with IC₅₀ values, guiding lead optimization .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying critical residue interactions (e.g., π-stacking with His121 in AChE) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for benzoxazolone derivatives?

Answer:

Discrepancies often arise from:

- Reduction methods : SnCl₂ vs. catalytic hydrogenation. SnCl₂ gives higher yields (>90%) but requires acidic conditions, while H₂/Pd-C is cleaner but less efficient (~70%) .

- Purification protocols : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (ethanol/water). The latter may reduce yields by 10–15% due to solubility issues .

- Analytical validation : Cross-checking purity via HPLC (C18 column, 254 nm) ensures consistency .

Advanced: What strategies improve the stability of 6-(hydroxymethyl)-2(3H)-benzoxazolone under physiological conditions?

Answer:

- Prodrug design : Esterification of the hydroxymethyl group (e.g., acetyl or pivaloyl esters) reduces premature hydrolysis in serum .

- pH buffering : Formulate at pH 7.4 (PBS buffer) to minimize lactone ring opening, a common degradation pathway .

- Lyophilization : Freeze-drying with trehalose or mannitol as cryoprotectants enhances shelf life (>24 months at -20°C) .

Advanced: How do structural analogs of this compound compare in multi-targeted drug design?

Answer:

- Chalcone hybrids : 6-(3-aryl-2-propenoyl) derivatives exhibit dual AChE inhibition (IC₅₀ ~2 µM) and anti-inflammatory activity (COX-2 inhibition >60%) .

- Metal complexes : Cu(II) or Zn(II) chelates enhance ROS generation, improving anticancer efficacy (IC₅₀ reduced by 50% vs. parent compound) .

- Benzoxazole-thiazepane hybrids : Demonstrated 80% caspase-3 activation in glioblastoma models, outperforming standalone benzoxazolones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.